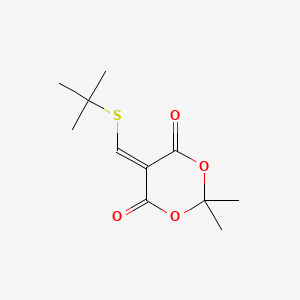

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic diketone widely used in organic synthesis. The compound features a tert-butylsulfanyl (t-BuS) group attached via a methylene bridge at the 5-position of the dioxane ring.

Structure

3D Structure

Properties

IUPAC Name |

5-(tert-butylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-10(2,3)16-6-7-8(12)14-11(4,5)15-9(7)13/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXLVDUTJGOMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CSC(C)(C)C)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing the tert-butyl group, have been found to interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s known that the tert-butyl group, a component of this compound, exhibits unique reactivity patterns that can influence its interactions with biological targets.

Biochemical Pathways

Compounds with the tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways. More research is needed to elucidate the specific pathways affected by this compound.

Biological Activity

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 477866-60-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHOS

- Molecular Weight : 248.31 g/mol

The compound features a dioxane ring with a tert-butylsulfanyl group contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate dioxane derivatives with tert-butyl sulfide under controlled conditions. This method allows for the introduction of the sulfanyl group while maintaining the integrity of the dioxane core.

Antioxidant Properties

Research indicates that compounds containing dioxane structures often exhibit antioxidant properties. The presence of the tert-butylsulfanyl group may enhance these properties by stabilizing free radicals. A study evaluating similar compounds reported significant antioxidant activity measured by DPPH radical scavenging assays.

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines in macrophages. The compound's mechanism appears to involve modulation of NF-kB signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown that this compound exhibits selective cytotoxicity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 12.5 |

| MCF-7 | 20.0 |

These results suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and selectivity.

Case Study 1: In Vivo Anti-inflammatory Model

In a rat model of carrageenan-induced paw edema, administration of this compound resulted in a significant reduction in edema compared to controls. The compound was administered at doses ranging from 10 to 50 mg/kg body weight.

Case Study 2: Antioxidant Efficacy in Cellular Models

A study assessing the antioxidant capacity of this compound utilized human fibroblast cells exposed to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels when treated with concentrations between 5 and 25 µM.

Comparison with Similar Compounds

Table 1: Substituent Types and Representative Compounds

Physical and Chemical Properties

Melting Points and Solubility

- The pyrazolylamino derivative () melts at 152°C, reflecting its rigid heterocyclic structure .

- Sulfur-containing derivatives (e.g., tert-butylsulfanyl) may exhibit lower solubility in polar solvents due to steric hindrance, whereas hydroxybenzylidene analogs () show improved solubility in ethanol via hydrogen bonding .

Reactivity

- Nucleophilic Substitution: The methylthio group in 5-[(2-Iodophenylamino)(methylthio)methylene] derivatives reacts with morpholine to yield morpholino-substituted products, demonstrating the lability of sulfur-based substituents .

- Cycloadditions: Pyrazolylamino derivatives undergo flash vacuum pyrolysis to form pyrazolo[3,4-b]pyridin-4-ones, highlighting thermal stability differences compared to bulkier tert-butylsulfanyl groups .

Structural and Crystallographic Insights

Q & A

Q. What are the common synthetic routes to 5-((tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence product purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving Meldrum’s acid derivatives. For example, 5-[bis(thiomethyl)methylene] analogs are prepared by reacting Meldrum’s acid with thiols under basic conditions (e.g., aqueous ammonia or triethylamine) . Key factors include solvent choice (e.g., ethanol or THF), temperature control (room temperature to 80°C), and stoichiometric ratios of reactants to minimize side products like sulfoxides. Purity is often verified via HPLC or crystallization from solvents like dichloromethane/hexane .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Used to confirm substitution patterns (e.g., tert-butylsulfanyl methylene protons appear as singlet peaks near δ 1.4–1.5 ppm) .

- X-ray crystallography : Resolves spatial arrangements of the dioxane ring and tert-butylsulfanyl group, with SHELX programs (e.g., SHELXL) commonly employed for refinement .

- FT-IR : Identifies carbonyl stretching vibrations (~1750 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What are the typical reactivity patterns of the tert-butylsulfanyl group in this compound?

The tert-butylsulfanyl group undergoes oxidation to sulfoxides or sulfones using agents like m-chloroperbenzoic acid (mCPBA). However, overoxidation to sulfones is rare under mild conditions, likely due to steric hindrance from the tert-butyl group . Nucleophilic displacement of the sulfanyl group with amines or alkoxides is also feasible, enabling functional diversification .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

Density functional theory (DFT) studies predict transition states for nucleophilic attacks on the methylene carbon, guiding solvent and catalyst selection. For example, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates during aminolysis . Molecular dynamics simulations further model steric effects of the tert-butyl group on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., C-S vs. C-O distances) often arise from experimental resolution limits or dynamic disorder. Twin refinement in SHELXL and high-resolution data collection (≤0.8 Å) improve accuracy. Comparative analysis with related structures (e.g., 5-[amino(thiomethyl)methylene] analogs) provides reference metrics .

Q. How does the tert-butylsulfanyl group influence photophysical properties in material science applications?

The bulky tert-butyl group enhances thermal stability in photo-responsive polymers. For instance, irradiation at 515 nm induces isomerization in functionalized polymers, altering surface wettability. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating with substituent electronic effects .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Racemization during substitution reactions is a key issue. Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Rh(II)-complexes) enforce stereocontrol. Enantiomeric excess is measured via chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.